N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
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Description
N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.446. The purity is usually 95%.
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Biological Activity
N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic organic compound with a complex structure that positions it as a potential candidate for various applications in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, potential mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21F2N3O2
- Molecular Weight : 397.426 g/mol
- CAS Number : 941871-84-7
The compound features a difluorophenyl group, a dimethylamino group, and an indolin-based moiety, which contribute to its unique chemical behavior and potential biological interactions.
Biological Activity
While specific studies on this compound are scarce, oxalamides in general are known for diverse biological activities. They are often investigated for:
- Anticancer Properties : Some oxalamides have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Oxalamides may exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Neurological Applications : The structural features of this compound suggest potential applications in treating neurological disorders by modulating receptor activity.
Anticancer Activity
A study explored the anticancer potential of structurally similar oxalamides. The findings indicated that these compounds could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. Although direct studies on this compound are lacking, the structural similarities suggest it may exhibit comparable effects.
Antimicrobial Studies
Research has shown that certain oxalamides possess significant antimicrobial activity against various pathogens. For instance, derivatives with enhanced lipophilicity were found to penetrate bacterial membranes more effectively, leading to increased efficacy against resistant strains. This property could be relevant for this compound.
Summary Table of Similar Compounds
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
N1-(3,4-dichlorophenyl)-N2-(2-(dimethylamino)-2-naphthalen-1-yl)oxalamide | 922116-58-3 | Contains dichlorophenyl | Anticancer activity observed |
N1-(3,4-difluorophenyl)-N2-(2-(methylamino)-2-naphthalen-1-yl)oxalamide | 941871-84-7 | Methylamino group instead | Potential antimicrobial properties |
N1-(2-(dimethylamino)-2-naphthalen-1-yl)ethyl-N2-(4-ethoxyphenyl)oxalamide | 941933-44-4 | Ethoxyphenyl group | Investigated for neuroprotective effects |
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c1-26(2)19(13-4-7-18-14(10-13)8-9-27(18)3)12-24-20(28)21(29)25-15-5-6-16(22)17(23)11-15/h4-7,10-11,19H,8-9,12H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVGEUGNZADENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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